Superior XIAP Docking Score: Caucasicoside A Outperforms Three Natural Comparators in Head-to-Head Virtual Screening
In a structure-based virtual screening campaign targeting the X-linked inhibitor of apoptosis protein (XIAP), Caucasicoside A achieved the most favorable docking score among four selected natural compounds [1]. This head-to-head comparison demonstrates superior predicted binding affinity to the XIAP active site.
| Evidence Dimension | Docking Score (kcal/mol) |
|---|---|
| Target Compound Data | −8.0 kcal/mol |
| Comparator Or Baseline | Venturicidin B: −7.8 kcal/mol; Polygalaxanthone III: −7.6 kcal/mol; MCULE-9896837409: −6.9 kcal/mol |
| Quantified Difference | 0.2 to 1.1 kcal/mol more favorable than comparators |
| Conditions | Molecular docking against XIAP protein crystal structure; AutoDock Vina scoring function |
Why This Matters
A more negative docking score indicates stronger predicted binding affinity to XIAP, making Caucasicoside A the most promising virtual hit for experimental validation in apoptosis-focused drug discovery programs.
- [1] Opo FADM, Rahman MM, Ahammad F, Ahmed I, Bhuiyan MA, Asiri AM. Structure based pharmacophore modeling, virtual screening, molecular docking and ADMET approaches for identification of natural anti-cancer agents targeting XIAP protein. Sci Rep. 2021;11:4049. View Source
